An In-depth Technical Guide to the Chemical Structure and Properties of H-Met-D-Met-OH
An In-depth Technical Guide to the Chemical Structure and Properties of H-Met-D-Met-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide H-Met-D-Met-OH, also known as L-Methionyl-D-methionine. The document details its chemical structure, physicochemical properties, and outlines illustrative protocols for its synthesis, purification, and characterization. Furthermore, it explores the potential biological activities of this dipeptide, with a focus on its antioxidant properties, and provides a representative experimental protocol for its evaluation. Due to the limited availability of specific experimental data for H-Met-D-Met-OH in publicly accessible literature, this guide synthesizes information from general peptide chemistry principles and data from closely related compounds to provide a thorough and practical resource for researchers.
Chemical Structure and Properties
H-Met-D-Met-OH is a dipeptide composed of an L-methionine residue at the N-terminus and a D-methionine residue at the C-terminus, linked by a peptide bond. The presence of the D-amino acid at the C-terminus is expected to confer increased resistance to enzymatic degradation compared to its L-L counterpart.
Chemical Structure:
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2R)-2-amino-4-(methylthio)butanoyl]amino]-4-(methylthio)butanoic acid | N/A |
| Synonyms | L-Methionyl-D-methionine; H-Met-D-Met-OH | N/A |
| CAS Number | 89680-20-6 | N/A |
| Molecular Formula | C₁₀H₂₀N₂O₃S₂ | Calculated |
| Molecular Weight | 280.41 g/mol | Calculated |
| Appearance | White to off-white powder (Expected) | N/A |
| Melting Point | N/A | N/A |
| Boiling Point | N/A | N/A |
| Solubility | Soluble in water (Expected) | N/A |
| pKa (α-COOH) | ~3-4 (Estimated) | N/A |
| pKa (α-NH₃⁺) | ~8-9 (Estimated) | N/A |
Synthesis, Purification, and Characterization
The synthesis of H-Met-D-Met-OH can be achieved through standard solid-phase peptide synthesis (SPPS) techniques. The following sections provide an illustrative experimental protocol.
Solid-Phase Peptide Synthesis (SPPS) of H-Met-D-Met-OH
This protocol describes a representative Fmoc-based SPPS approach.
Materials:
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Fmoc-D-Met-OH
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Fmoc-L-Met-OH
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Rink Amide MBHA resin
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N,N'-Diisopropylcarbodiimide (DIC)
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Oxyma Pure
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20% (v/v) Piperidine in Dimethylformamide (DMF)
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Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Illustrative Workflow for SPPS:
Illustrative workflow for the solid-phase peptide synthesis of H-Met-D-Met-OH.
Experimental Protocol:
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Resin Swelling: Swell the Rink Amide MBHA resin in a 1:1 mixture of DMF and DCM for 1 hour.
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First Amino Acid Coupling (D-Methionine):
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Deprotect the resin using 20% piperidine in DMF for 20 minutes.
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Wash the resin thoroughly with DMF.
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Activate Fmoc-D-Met-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.
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Add the activated amino acid solution to the resin and couple for 2 hours.
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Wash the resin with DMF.
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Second Amino Acid Coupling (L-Methionine):
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Repeat the deprotection and washing steps as in step 2.
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Activate Fmoc-L-Met-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.
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Add the activated amino acid solution to the resin and couple for 2 hours.
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Wash the resin with DMF and then DCM.
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Cleavage and Deprotection:
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Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide and wash with cold ether.
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Dry the crude peptide under vacuum.
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Purification by High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified using reverse-phase HPLC.
Illustrative HPLC Protocol:
| Parameter | Illustrative Value |
| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | 220 nm |
Procedure:
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Dissolve the crude peptide in Mobile Phase A.
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Inject the sample onto the HPLC system.
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Collect fractions corresponding to the major peak.
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Analyze the purity of the collected fractions by analytical HPLC.
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Pool the pure fractions and lyophilize to obtain the final product.
Characterization
The purified H-Met-D-Met-OH should be characterized to confirm its identity and purity.
2.3.1. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the dipeptide.
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Expected [M+H]⁺: 281.0988 m/z
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide. The following are expected chemical shifts based on the structures of L-methionine and D-methionine.
Illustrative ¹H NMR Data (in D₂O):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| α-CH (L-Met) | 3.8 - 4.0 | t |
| α-CH (D-Met) | 3.8 - 4.0 | t |
| β-CH₂ (L-Met & D-Met) | 1.9 - 2.2 | m |
| γ-CH₂ (L-Met & D-Met) | 2.5 - 2.7 | t |
| S-CH₃ (L-Met & D-Met) | 2.1 | s |
Biological Activity and Potential Applications
Methionine-containing peptides are known to possess antioxidant properties. The sulfur atom in the methionine side chain can be reversibly oxidized, which allows it to scavenge reactive oxygen species (ROS). The presence of a D-amino acid may enhance the stability of H-Met-D-Met-OH in biological systems, potentially prolonging its antioxidant effects.
Illustrative Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds.
Illustrative Workflow for DPPH Assay:
Illustrative workflow for the DPPH radical scavenging assay.
Experimental Protocol:
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Preparation of Solutions:
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Prepare a stock solution of H-Met-D-Met-OH in a suitable solvent (e.g., water or methanol).
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Prepare a series of dilutions of the peptide stock solution.
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Prepare a 0.1 mM solution of DPPH in methanol.
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Assay Procedure:
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In a 96-well plate, add 100 µL of each peptide dilution to a well.
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Add 100 µL of the DPPH solution to each well.
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For the control, add 100 µL of the solvent instead of the peptide solution.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement:
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Measure the absorbance of each well at 517 nm using a microplate reader.
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Calculation:
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Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
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Determine the IC₅₀ value, which is the concentration of the peptide that inhibits 50% of the DPPH radicals.
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Potential Signaling Pathways
While no specific signaling pathways have been definitively identified for H-Met-D-Met-OH, studies on the related dipeptide L-Met-L-Met have shown that it can influence cellular processes. For instance, Met-Met has been reported to promote β-casein synthesis in bovine mammary epithelial cells through the JAK2-STAT5 and mTOR signaling pathways. It is plausible that H-Met-D-Met-OH could interact with similar pathways, potentially modulating cellular metabolism and growth. Further research is required to elucidate the specific molecular targets and signaling cascades affected by H-Met-D-Met-OH.
Hypothesized Signaling Pathway Interaction:
Hypothesized interaction of H-Met-D-Met-OH with cellular signaling pathways.
Conclusion
H-Met-D-Met-OH is a dipeptide of significant interest due to the presence of a D-amino acid, which may confer enhanced stability and prolonged biological activity. While specific experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis, purification, characterization, and evaluation of its potential antioxidant properties based on established methodologies in peptide science. The illustrative protocols and workflows presented herein are intended to serve as a valuable resource for researchers initiating studies on H-Met-D-Met-OH and other D-amino acid-containing peptides. Further investigation is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this unique dipeptide.
